2,5-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide
Description
2,5-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with dichloro groups and a methoxyphenyl-oxan moiety, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
2,5-dichloro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO3/c1-25-18-5-3-2-4-16(18)20(8-10-26-11-9-20)13-23-19(24)15-12-14(21)6-7-17(15)22/h2-7,12H,8-11,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKLPASFGDXOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dichlorobenzoyl chloride with an appropriate amine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding oxidized or reduced products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzamide: Shares the benzamide core but lacks the methoxyphenyl-oxan moiety.
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide: Similar structure but without the dichloro substitution.
Uniqueness
2,5-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is unique due to the combination of dichloro groups and the methoxyphenyl-oxan moiety, which confer distinct chemical and biological properties.
Biological Activity
2,5-Dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant studies.
Chemical Structure
The molecular formula for this compound is . Its structure features a dichloro-substituted benzamide linked to an oxan moiety substituted with a methoxyphenyl group.
Research indicates that this compound exhibits several mechanisms of action:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
- Anticancer Properties : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways. This suggests potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in cellular models, indicating its potential use in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in animal models. Key findings include:
- Absorption : Rapid absorption following oral administration.
- Distribution : High tissue distribution with a preference for liver and kidney tissues.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine as metabolites.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a therapeutic agent against resistant bacterial infections .
Case Study 2: Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its anticancer potential .
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 394.3 g/mol |
| Antimicrobial MIC | 32 µg/mL (against S. aureus and E. coli) |
| IC50 (Cancer Cells) | 25 µM (MCF-7 cells) |
| Bioavailability | High (oral administration) |
| Primary Metabolites | Hydroxy and dechlorinated derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
